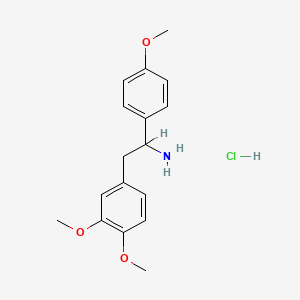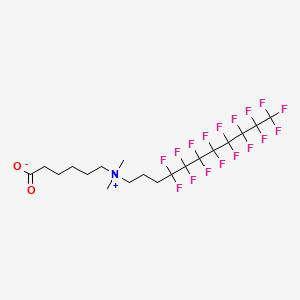
N,N-Dimethyl-N-(3-F-octylpropyl)-6-ammoniohexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-N-(3-F-octylpropyl)-6-ammoniohexanoate is a synthetic compound with a complex molecular structureThe compound’s molecular formula is C17-H18-F17-N-O2, and it has a molecular weight of 591.36 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(3-F-octylpropyl)-6-ammoniohexanoate involves multiple steps, including the introduction of functional groups and the formation of the desired molecular structure. The synthetic route typically starts with the preparation of the octylpropyl chain, followed by the introduction of the fluorine atom at the 3-position. The final step involves the formation of the ammoniohexanoate group through a series of reactions, including alkylation and quaternization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment and controlled environments to maintain the integrity of the compound. Key steps in the industrial production process include the purification of intermediates and the final product through techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
N,N-Dimethyl-N-(3-F-octylpropyl)-6-ammoniohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
科学的研究の応用
N,N-Dimethyl-N-(3-F-octylpropyl)-6-ammoniohexanoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is employed in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N,N-Dimethyl-N-(3-F-octylpropyl)-6-ammoniohexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
N,N-Dimethyl-N-(3-F-octylpropyl)-6-ammoniohexanoate can be compared with other similar compounds, such as:
N,N-Dimethyl-N-(3-F-octylpropyl)-5-ammoniopentanoate: This compound has a similar structure but differs in the length of the carbon chain.
N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate: Another similar compound with a shorter carbon chain and different chemical properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various scientific applications.
特性
CAS番号 |
145441-35-6 |
|---|---|
分子式 |
C19H22F17NO2 |
分子量 |
619.4 g/mol |
IUPAC名 |
6-[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl(dimethyl)azaniumyl]hexanoate |
InChI |
InChI=1S/C19H22F17NO2/c1-37(2,9-5-3-4-7-11(38)39)10-6-8-12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h3-10H2,1-2H3 |
InChIキー |
NCHHIFOOABLJFB-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(CCCCCC(=O)[O-])CCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


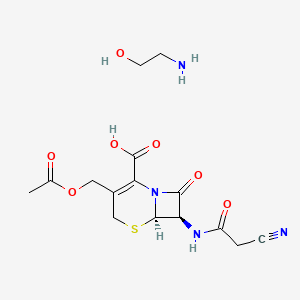


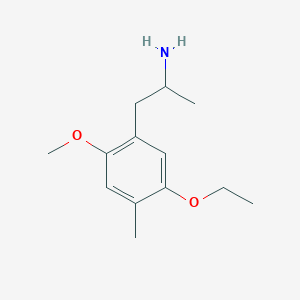
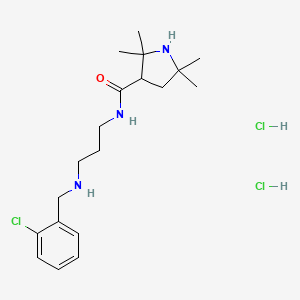


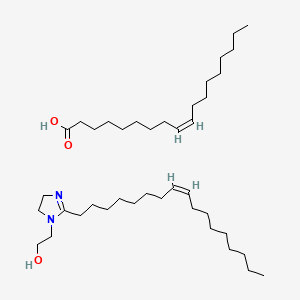

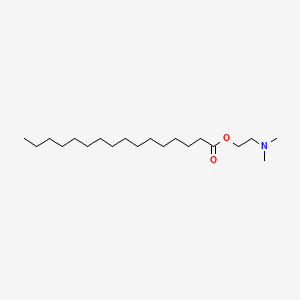

![N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide](/img/structure/B12767142.png)

